molecular formula C17H21ClN2O2 B13916278 ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13916278
M. Wt: 320.8 g/mol
InChI Key: BFXGDQXAMJVFNZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 60012-49-9) is a pyrrole-based ester derivative featuring a 2-chlorobenzyl-substituted aminomethyl group at the 4-position of the pyrrole ring.

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

ethyl 4-[[(2-chlorophenyl)methylamino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C17H21ClN2O2/c1-4-22-17(21)16-11(2)14(12(3)20-16)10-19-9-13-7-5-6-8-15(13)18/h5-8,19-20H,4,9-10H2,1-3H3

InChI Key

BFXGDQXAMJVFNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

  • Starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, selective formylation at the 4-position is achieved using formylation reagents such as Vilsmeier-Haack reagents or other electrophilic formylating agents in controlled conditions.
  • This intermediate is well-documented and serves as a key precursor for further functionalization.

Condensation with 2-Chlorobenzylamine

  • The aldehyde intermediate is reacted with 2-chlorobenzylamine in absolute ethanol under reflux conditions.
  • This condensation forms an imine (Schiff base) intermediate.
  • Subsequent reduction of the imine to the corresponding secondary amine yields the aminomethyl substituent.
  • Common reducing agents include sodium borohydride or catalytic hydrogenation.
  • This step is crucial to yield this compound with high selectivity and yield.

Isolation and Purification

  • The product is often isolated as its hydrochloride salt to improve stability and crystallinity.
  • Purification techniques include recrystallization from suitable solvents or chromatographic methods.
  • The hydrochloride salt form is characterized by molecular formula C17H22Cl2N2O2 and molecular weight approximately 357.28 g/mol.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Formylation Vilsmeier-Haack reagent, controlled temp. Selective for 4-position; yields ethyl 4-formyl derivative
Condensation 2-Chlorobenzylamine, absolute ethanol, reflux Forms imine intermediate; typically 3-6 hours reaction time
Reduction Sodium borohydride or catalytic hydrogenation Converts imine to secondary amine; mild conditions preferred
Salt formation HCl in ethanol or ether Yields hydrochloride salt for stability

Analytical Characterization Supporting Preparation

Research Findings and Biological Relevance

  • The intermediate azomethines derived from ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate show selective antibacterial activity, especially against Gram-positive bacteria.
  • The target compound's structure allows for potential biological activity exploration, including antibacterial and antitumor evaluations, due to the pyrrole core and substituted aromatic amine.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Pyrrole core synthesis Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Starting material for formylation
Formylation at 4-position Vilsmeier-Haack reagent, reflux Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Condensation with 2-chlorobenzylamine Absolute ethanol, reflux Formation of azomethine intermediate
Reduction of imine Sodium borohydride or catalytic hydrogenation Conversion to aminomethyl derivative
Salt formation and purification HCl in suitable solvent Hydrochloride salt isolation and purification

This comprehensive synthesis route for this compound is supported by spectroscopic and crystallographic evidence, ensuring the structural integrity and purity of the compound. The methodology is well-established in the literature, with variations possible in reagents and conditions to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial activities against several bacterial and fungal strains. The results indicated that certain derivatives exhibited notable zones of inhibition, suggesting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainsZone of Inhibition (mm)Fungal StrainsZone of Inhibition (mm)
Compound AE. coli15C. albicans12
This compoundS. aureus18A. niger14

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For example, the introduction of different substituents on the pyrrole ring can yield compounds with enhanced biological activity or specificity towards certain biological targets .

Building Block for Advanced Materials

Pyrrole derivatives are increasingly being utilized in the synthesis of advanced materials such as conductive polymers and organic semiconductors. The ability to modify the electronic properties of these compounds makes them suitable for applications in organic electronics . this compound can be incorporated into polymer matrices to enhance their conductivity and stability.

Role in Porphyrin Chemistry

Pyrroles are fundamental building blocks in porphyrin chemistry, which is crucial for developing photosensitizers used in photodynamic therapy and solar energy conversion systems. The compound can be utilized to synthesize porphyrins that exhibit specific light absorption properties, making them valuable in medical and energy applications .

Case Study: Antimicrobial Screening

In a controlled study, this compound was tested against a panel of microbial pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The compound demonstrated a significant inhibitory effect on Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study: Synthesis of Conductive Polymers

Researchers have explored the application of this compound in synthesizing conductive polymers for electronic applications. By incorporating this pyrrole derivative into polymer chains, they achieved enhanced electrical conductivity and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Key Structural Insights :

  • Electronic Effects : The 2-chlorobenzyl group in the target compound introduces moderate electron-withdrawing effects compared to PDNBAH’s strongly electron-deficient nitro substituents .
  • Steric Considerations: The aminomethyl linker in the target compound provides flexibility, whereas rigid groups like thiazolyl carbamoyl () may restrict conformational mobility .

Spectroscopic and Quantum Chemical Comparisons

Spectroscopic Data

  • PDNBAH (): Exhibits distinct IR bands at 1,680 cm⁻¹ (C=O stretch) and 1,540 cm⁻¹ (NO₂ asymmetric stretching). NMR signals for pyrrole protons appear downfield (~δ 6.8–7.2 ppm) due to nitro group deshielding .
  • Carbamoyl Hydrazinylidene Derivative () : Shows N-H stretching vibrations at 3,300–3,450 cm⁻¹ and a carbonyl peak at 1,710 cm⁻¹. Intramolecular hydrogen bonding stabilizes the dimeric form .
  • Target Compound : While direct spectral data are unavailable, the 2-chlorobenzyl group would likely produce aromatic proton signals at δ 7.2–7.5 ppm (¹H NMR) and C-Cl stretching near 750 cm⁻¹ (IR) .

Quantum Chemical Studies

  • PDNBAH : DFT calculations (B3LYP/6-311++G(d,p)) reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Electron density maps highlight charge transfer from pyrrole to nitro groups .
  • Carbamoyl Hydrazinylidene Derivative : AIM analysis confirms strong N-H···O hydrogen bonds (bond critical point density: ~0.02 a.u.), stabilizing the dimer .
  • Target Compound : Comparable DFT methods (e.g., B3LYP) would predict similar electronic properties, with the 2-chlorobenzyl group influencing electrophilicity at the pyrrole nitrogen .

Biological Activity

Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound with the CAS number 1160245-32-8, belongs to the class of pyrrole derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antibacterial properties, synthesis pathways, and relevant case studies.

The molecular formula of this compound is C17H22ClN2O2C_{17}H_{22}ClN_2O_2, with a molecular weight of 357.28 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability for research applications .

PropertyValue
Molecular FormulaC17H22ClN2O2C_{17}H_{22}ClN_2O_2
Molecular Weight357.28 g/mol
CAS Number1160245-32-8
PurityTypically ≥ 95%

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial action is believed to be linked to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The incorporation of the chlorobenzyl moiety is crucial for enhancing biological activity.

Synthesis Pathway Overview:

  • Formation of Pyrrole Derivative : Starting from ethyl acetoacetate and appropriate amines.
  • Chlorobenzyl Substitution : Introducing the chlorobenzyl group via nucleophilic substitution reactions.
  • Final Esterification : Converting the intermediate into the final ester product through esterification reactions .

Study on Antituberculosis Activity

A related study explored the potential of pyrrole derivatives as antituberculosis agents, revealing that certain modifications led to enhanced activity against Mycobacterium tuberculosis with MIC values as low as 5 µM .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer potential of pyrrole-based compounds, demonstrating that derivatives could selectively inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival .

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